molecular formula C22H17FN2O3S B2958964 N-(4-fluorophenyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide CAS No. 941878-88-2

N-(4-fluorophenyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide

Cat. No. B2958964
CAS RN: 941878-88-2
M. Wt: 408.45
InChI Key: UNGNQUJLFDEBSA-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide, commonly known as FIIN-4, is a small molecule inhibitor that targets the cysteine residue of the oncogenic kinase FGFR. FIIN-4 has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment.

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to possess significant antiviral activities . Compounds with an indole nucleus have shown inhibitory activity against influenza A and other viruses . The presence of the benzenesulfonyl and fluorophenyl groups could potentially enhance the antiviral capabilities of this compound, making it a candidate for further research in the development of new antiviral drugs.

Antimicrobial Activity

The antimicrobial potential of indole derivatives, including activity against drug-resistant bacterial infections, has been documented . The compound could be studied for its efficacy against a range of bacterial and fungal pathogens, contributing to the fight against antibiotic resistance.

properties

IUPAC Name

2-[3-(benzenesulfonyl)indol-1-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O3S/c23-16-10-12-17(13-11-16)24-22(26)15-25-14-21(19-8-4-5-9-20(19)25)29(27,28)18-6-2-1-3-7-18/h1-14H,15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNGNQUJLFDEBSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide

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